molecular formula C16H13FN2O2S B2798973 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide CAS No. 1207028-87-2

2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2798973
CAS No.: 1207028-87-2
M. Wt: 316.35
InChI Key: WYDWLJUYFIWCMZ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide, commonly known as FIT-039, is a novel small molecule inhibitor that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-((4-fluorophenyl)thio)-N-(2-oxoindolin-5-yl)acetamide, due to its structural complexity, is likely involved in various synthetic and biological studies. Compounds with similar structural features have been synthesized and evaluated for their potential biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). This indicates the potential of fluorophenyl-thio-acetamide derivatives in developing anti-inflammatory drugs.

Antimicrobial Properties

Another area of interest is the antimicrobial properties of related compounds. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities, with some compounds showing promising activities (Debnath & Ganguly, 2015). This highlights the potential application of this compound derivatives in developing new antimicrobial agents.

Anticonvulsant and Antidepressant Activities

Compounds with similar structures have been evaluated for their anticonvulsant and antidepressant activities. For instance, 16 derivatives of 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide were synthesized and showed promising results in reducing immobility times in mice, indicating potential antidepressant activity (Xie et al., 2013). This suggests that similar compounds, including this compound, could be explored for their potential in treating neurological disorders.

Antiplasmodial Properties

Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share some structural similarities, showed potential in vitro antiplasmodial properties against the Plasmodium falciparum strain, indicating the possibility of developing new antimalarial drugs (Mphahlele et al., 2017). This opens up avenues for the investigation of this compound and its derivatives for antimalarial activity.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDWLJUYFIWCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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